

Unveiling ME-143: A Technical Guide to a Novel Anti-Cancer Agent

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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Abstract

ME-143, a synthetic isoflavone, has emerged as a promising investigational anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of **ME-143**, consolidating available scientific literature on its synonyms, mechanisms of action, and effects on cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound, intended to serve as a comprehensive resource for the scientific community.

Synonyms and Chemical Identity

In scientific literature, **ME-143** is most commonly referred to by its alternative designation, NV-143. While the name Zucotarostat has been associated with **ME-143**, a definitive confirmation of this synonym is pending further clarification in publicly available resources. For the purpose of this guide, the compound will be referred to as **ME-143** (NV-143).

Chemical Structure:

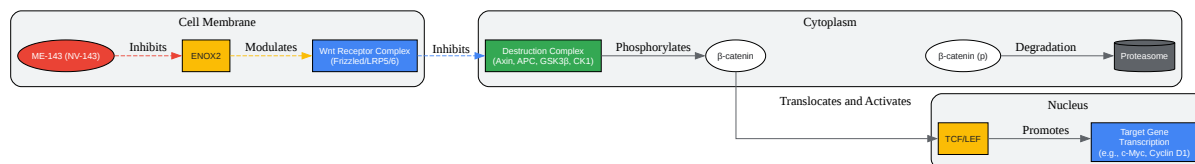
Molecular Formula: C₂₁H₁₈O₄ Molecular Weight: 334.37 g/mol CAS Number: 852536-39-1

Mechanism of Action

ME-143 exerts its anti-neoplastic effects through the modulation of at least two distinct and critical cellular pathways: the inhibition of the tumor-associated NADH oxidase (ENOX2) and the disruption of mitochondrial respiration via inhibition of Complex I.

Inhibition of ENOX2 and the WNT/ β -catenin Signaling Pathway

ME-143 is a potent, second-generation, tumor-specific inhibitor of NADH oxidase, specifically targeting the cancer-associated ENOX2 protein. ENOX2 is a cell surface protein involved in cancer cell growth and proliferation. By inhibiting ENOX2, **ME-143** disrupts downstream signaling cascades, most notably the WNT/ β -catenin pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis. The inhibition of this pathway ultimately leads to a reduction in cancer cell proliferation.

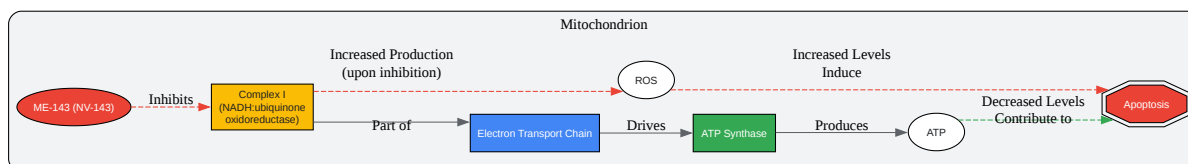


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Caption: ME-143 inhibits the WNT/ β -catenin signaling pathway by targeting ENOX2.

Inhibition of Mitochondrial Complex I

ME-143 also directly targets the mitochondria, specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death) in cancer cells.



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Caption: ME-143 induces apoptosis by inhibiting mitochondrial Complex I.

Quantitative Data

The following tables summarize the available quantitative data on the activity of **ME-143** from various in vitro studies.

Table 1: Inhibition of ENOX2 Activity

Parameter	Value	Cell/System	Reference
EC ₅₀	~50 nM	Recombinant ENOX2	[Scientific Publication]
K _d	43 nM	Recombinant ENOX2	[Scientific Publication]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	Parameter	Value	Conditions	Reference
DLD1	Colorectal Cancer	Proliferation Reduction	~40%	3.125 μ M, 48 hours	[Product Information]

Table 3: Inhibition of Mitochondrial Respiration

Parameter	Substrate	Effect	Cell Line	Reference
Complex I Activity	NADH	Reduced to 14.3% of control	Isolated HEK293T mitochondria	[Scientific Publication]
ADP-stimulated Respiration	Complex I-linked	Reduced to 62.3% of control	Permeabilized HEK293T cells	[Scientific Publication]
Complex II-linked Respiration	Succinate	Unaffected	Permeabilized HEK293T cells	[Scientific Publication]

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the effects of **ME-143**.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

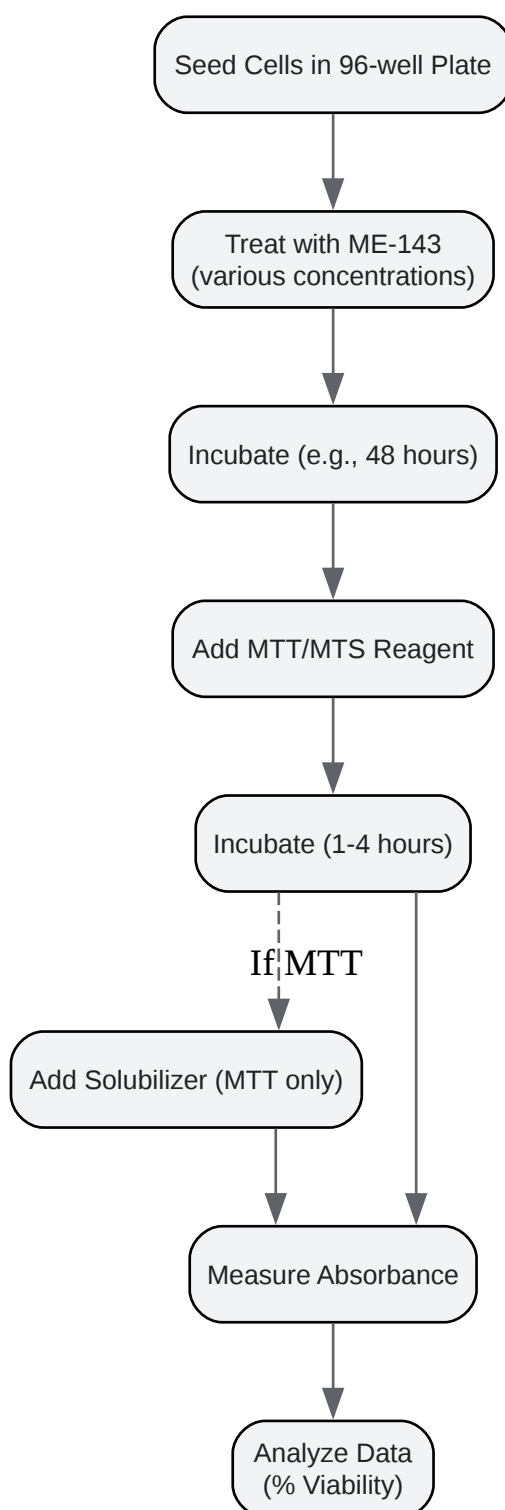
Objective: To determine the effect of **ME-143** on the viability and proliferation of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Protocol Outline:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of **ME-143** (and a vehicle control, e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
- Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.



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Caption: Workflow for assessing cell viability using MTT or MTS assays.

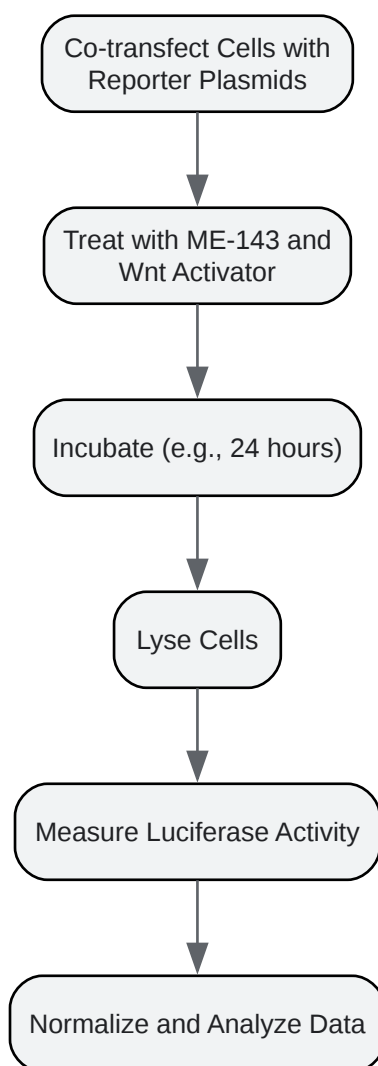
WNT/ β -catenin Pathway Reporter Assay (Luciferase Assay)

Objective: To quantify the effect of **ME-143** on the transcriptional activity of the WNT/ β -catenin signaling pathway.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. When the WNT/ β -catenin pathway is active, β -catenin translocates to the nucleus and, with TCF/LEF transcription factors, drives the expression of the luciferase reporter. The resulting luminescence is a measure of pathway activity.

Protocol Outline:

- **Transfection:** Co-transfect cancer cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
- **Treatment:** After allowing for plasmid expression, treat the cells with **ME-143** at various concentrations, along with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3 β inhibitor like LiCl) and appropriate controls.
- **Incubation:** Incubate for a defined period (e.g., 24 hours).
- **Cell Lysis:** Lyse the cells to release the luciferase enzymes.
- **Luminescence Measurement:** Measure the firefly and Renilla luciferase activities using a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in **ME-143**-treated cells to that in cells treated with the activator alone.



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Caption: Workflow for the WNT/β-catenin luciferase reporter assay.

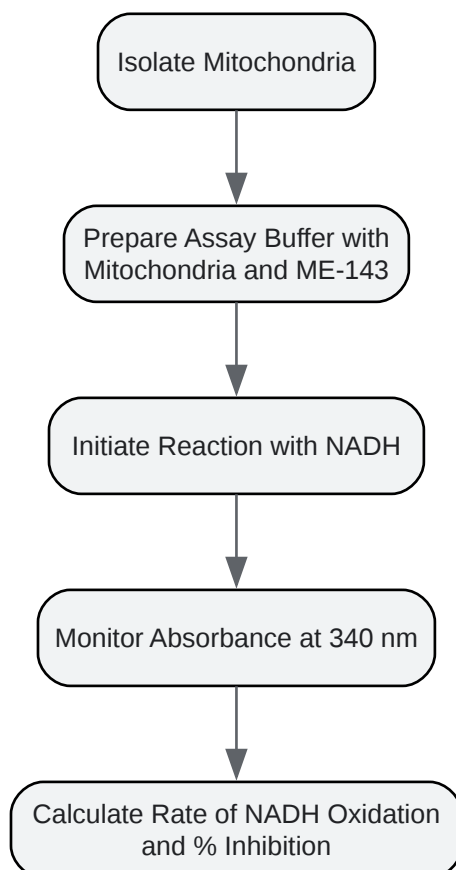
Mitochondrial Complex I Activity Assay

Objective: To directly measure the inhibitory effect of **ME-143** on mitochondrial Complex I.

Principle: This spectrophotometric assay measures the rate of NADH oxidation by isolated mitochondria or mitochondrial extracts in the presence of an artificial electron acceptor. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time.

Protocol Outline:

- Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
- Assay Preparation: In a cuvette, prepare an assay buffer containing isolated mitochondria and all necessary components except NADH.
- Treatment: Add **ME-143** at various concentrations (or a known inhibitor like rotenone as a positive control) and incubate for a short period.
- Initiate Reaction: Start the reaction by adding NADH.
- Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Data Analysis: Calculate the rate of NADH oxidation and determine the percentage of inhibition by **ME-143** compared to the untreated control.



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Caption: Workflow for measuring mitochondrial Complex I activity.

Conclusion

ME-143 (NV-143) is a promising anti-cancer candidate with a well-defined, dual mechanism of action involving the inhibition of the tumor-specific ENOX2 protein and mitochondrial Complex I. The data presented in this guide highlight its potency in preclinical models. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the therapeutic potential of this and similar compounds. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient stratification.

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